2-chloro-N-(2,4-dibromophenyl)propanamide
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Overview
Description
2-chloro-N-(2,4-dibromophenyl)propanamide is an organic compound with the molecular formula C9H8Br2ClNO. It is characterized by the presence of a chloro group, two bromine atoms, and an amide functional group. This compound is often used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,4-dibromophenyl)propanamide typically involves the reaction of 2,4-dibromoaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dibromoaniline+2-chloropropanoyl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form amines.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed:
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2,4-dibromophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dibromophenyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biochemical effects. The pathways involved may include inhibition of protein synthesis or disruption of cellular signaling processes.
Comparison with Similar Compounds
- 2-chloro-N-(2,4-dichlorophenyl)propanamide
- 2-chloro-N-(2,4-difluorophenyl)propanamide
- 2-chloro-N-(2,4-dimethylphenyl)propanamide
Comparison:
- 2-chloro-N-(2,4-dibromophenyl)propanamide is unique due to the presence of two bromine atoms, which can influence its reactivity and biological activity.
- 2-chloro-N-(2,4-dichlorophenyl)propanamide has two chlorine atoms instead of bromine, which may result in different chemical properties and reactivity.
- 2-chloro-N-(2,4-difluorophenyl)propanamide contains fluorine atoms, which can significantly alter its electronic properties and interactions with biological targets.
- 2-chloro-N-(2,4-dimethylphenyl)propanamide has methyl groups, which can affect its steric properties and reactivity.
Properties
IUPAC Name |
2-chloro-N-(2,4-dibromophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2ClNO/c1-5(12)9(14)13-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBWPKIHMJFYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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